Nopaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

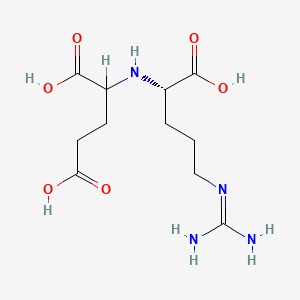

Molecular Formula |

C11H20N4O6 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |

InChI |

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7?/m0/s1 |

InChI Key |

LMKYZBGVKHTLTN-PKPIPKONSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |

Synonyms |

isonopaline nopaline |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Nopaline

This technical guide provides a detailed analysis of the chemical structure of nopaline, an opine synthesized in plant tissues transformed by specific strains of Agrobacterium tumefaciens. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of this molecule's architecture.

Molecular Composition and Classification

This compound is a non-proteinogenic amino acid derivative, classified as an opine.[1] Opines are low-molecular-weight compounds produced in plant crown gall tumors and serve as a source of carbon and nitrogen for the infecting Agrobacterium.[1] Specifically, this compound is a dicarboxylic acid opine formed through the reductive condensation of an amino acid and a keto acid.[1][2]

The molecular structure of this compound is a conjugate of the amino acid L-arginine and α-ketoglutaric acid (2-oxopentanedioic acid).[2] This results in a molecule that incorporates structural features from both precursors.

Chemical Structure and Functional Groups

The chemical structure of this compound is characterized by the presence of multiple functional groups that dictate its chemical properties, such as its zwitterionic nature and high polarity.

-

Arginine Moiety : This portion of the molecule retains the core structure of L-arginine, including a chiral alpha-carbon, an α-carboxyl group, and the characteristic guanidinium group at the terminus of its side chain. The guanidinium group is highly basic.[2]

-

Glutamic Acid Moiety : Derived from α-ketoglutaric acid, this part of the molecule corresponds to a D-glutamic acid structure. It features a secondary amine, formed from the condensation reaction, and two carboxyl groups.[3]

-

Key Functional Groups :

-

Guanidinium Group : A highly basic functional group contributed by the arginine residue.

-

Carboxyl Groups : this compound is a tricarboxylic acid, possessing three carboxyl groups which are acidic.[3]

-

Secondary Amine : This group links the arginine and glutamic acid moieties.

-

The systematic IUPAC name for this compound is (2R)-2-[[(1S)-1-Carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid.[1][2][3] An alternative name is N²-(D-1,3-Dicarboxypropyl)-L-arginine.[1][2]

Stereochemistry

This compound possesses two stereocenters, leading to specific stereoisomers. The stereochemistry is crucial for its biological recognition and metabolism.

-

The alpha-carbon of the arginine residue has an S configuration , consistent with the L-amino acid precursor.

-

The alpha-carbon of the glutamic acid moiety has an R configuration , corresponding to a D-amino acid configuration.

This specific stereochemical arrangement is a defining feature of the molecule.

Quantitative Data and Physicochemical Properties

The key quantitative and identifying information for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₄O₆ | [1][2][3] |

| Molar Mass | 304.303 g·mol⁻¹ | [1][2] |

| IUPAC Name | (2R)-2-[[(1S)-1-Carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | [1][2][3] |

| CAS Number | 22350-70-5 | [1][3] |

| Synonyms | N²-(D-1,3-Dicarboxypropyl)-L-arginine, D-Nopaline | [1][2][3] |

Experimental Protocols for Structural Elucidation

The chemical structure of this compound has been established through standard analytical techniques in organic chemistry. While the provided search results do not detail the specific experimental protocols of the original structure elucidation, such a process would typically involve a combination of the following well-established methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to determine the carbon-hydrogen framework and the connectivity of atoms. 2D NMR techniques such as COSY and HMBC would be employed to establish through-bond correlations.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. Tandem MS (MS/MS) would provide fragmentation data to verify the sequence of the amino acid residues.

-

X-ray Crystallography : Analysis of a crystalline form of this compound would provide unambiguous proof of its three-dimensional structure and absolute stereochemistry.

-

Chiral Analysis : Methods such as chiral chromatography or the use of chiral derivatizing agents would be used to confirm the stereochemical configuration of the two chiral centers.

The detailed experimental conditions for these analyses are documented in the primary scientific literature that first reported the structure of this compound.

Visual Representation of this compound's Chemical Structure

The following diagram illustrates the 2D chemical structure of this compound, highlighting the connectivity of its constituent atoms and the key functional groups.

References

An In-depth Technical Guide to the Nopaline Synthesis Pathway in Agrobacterium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its natural ability to genetically transform plants, leading to the formation of crown gall tumors. This process is mediated by the transfer of a specific segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant cell genome. A key feature of this transformation is the subsequent synthesis of unique amino acid derivatives called opines by the transformed plant cells. This guide provides a comprehensive technical overview of the synthesis of nopaline, a prominent opine produced by certain Agrobacterium strains, detailing the molecular players, regulatory networks, and experimental methodologies relevant to its study.

The this compound Synthesis Pathway: A Genetic Colonization Strategy

The synthesis of this compound within the plant tumor is a cornerstone of Agrobacterium's "genetic colonization" strategy. The bacterium engineers the plant to produce a specific nutrient source that only it can efficiently catabolize, thus creating a selective niche for its proliferation.

Core Components of this compound Synthesis

The synthesis of this compound is a straightforward enzymatic reaction catalyzed by the enzyme This compound synthase (NOS) . The gene encoding this enzyme, nos, is located on the T-DNA region of this compound-type Ti plasmids.[1][2] Upon successful transfer and integration of the T-DNA into the plant genome, the nos gene is expressed by the plant's own transcriptional and translational machinery.[2][3]

The biochemical reaction is as follows:

L-Arginine + α-Ketoglutaric acid + NADPH ⇌ this compound + NADP⁺ + H₂O

This compound synthase can also utilize L-ornithine as a substrate in place of L-arginine, leading to the production of ornaline.[2]

Regulation of this compound Synthesis in the Plant Host

The expression of the nos gene within the transformed plant cell is controlled by its own promoter and terminator sequences, which are recognized by the plant's cellular machinery.[2][3][4] The nos promoter is known to be active in a wide variety of plant tissues, making it a popular tool for constitutive gene expression in plant biotechnology.[4][5]

Several regulatory elements within the nos promoter are crucial for its activity:

-

TATA Box and CAAT Box: These are standard eukaryotic promoter elements essential for the initiation of transcription. Deletion of the "CAAT" box has been shown to reduce nos expression by over 80%.[6]

-

Upstream Regulatory Elements: A region upstream of the CAAT box, containing an octameric repeat, is essential for high-level expression. Deletion of this element can lead to a 30-fold reduction in promoter activity, while its duplication can triple the activity.[7]

-

Inducibility: The nos promoter is not merely constitutive; its activity is also induced by wounding and can be further enhanced by the plant hormone auxin.[7]

Signaling Pathways and Genetic Regulation in Agrobacterium

The entire process, from the initiation of T-DNA transfer to the eventual catabolism of the synthesized this compound, is governed by a series of intricate signaling pathways in Agrobacterium.

T-DNA Transfer Induction

The transfer of the T-DNA, including the nos gene, is initiated by signals released from wounded plant tissues. These signals include phenolic compounds (like acetosyringone), sugars, and an acidic pH.[8][9] This signaling cascade is primarily mediated by the VirA/VirG two-component system located on the Ti plasmid.[8][9][10]

Regulation of this compound Catabolism (noc) Operon

Once this compound is synthesized by the plant tumor and secreted into the surrounding environment, it acts as a signal for Agrobacterium. The genes responsible for this compound catabolism, the noc genes, are located on the Ti plasmid (outside the T-DNA) and are organized in an operon.[11][12][13] The regulation of this operon is primarily controlled by the NocR protein, a LysR-type transcriptional regulator.[13][14]

-

In the absence of this compound: NocR acts as a repressor of the noc operon.[2]

-

In the presence of this compound: this compound binds to NocR, causing a conformational change that converts NocR into a transcriptional activator, leading to the expression of the noc genes for this compound uptake and degradation.[15] NocR also negatively autoregulates its own synthesis.[2]

Regulation of Ti Plasmid Conjugation

Opines also play a crucial role in regulating the conjugal transfer of the Ti plasmid between Agrobacterium cells. For this compound-type Ti plasmids like pTiC58, this process is induced by another class of opines called agrocinopines.[16][17][18] The regulation is mediated by the AccR repressor protein.[17][18]

-

In the absence of agrocinopines: AccR binds to the promoter regions of the acc (agrocinopine catabolism) operon and the traR gene (a quorum-sensing activator), repressing their transcription.[12][18]

-

In the presence of agrocinopines: Agrocinopines bind to AccR, causing it to dissociate from the DNA. This derepression allows for the transcription of the acc genes and traR, leading to agrocinopine catabolism and the initiation of Ti plasmid conjugation.[12][18]

Quantitative Data

While extensive research has been conducted on the this compound system, specific quantitative data, particularly regarding enzyme kinetics, remains limited in publicly available literature.

| Parameter | Value | Reference |

| nos Promoter Activity (Relative) | ||

| Deletion of "CAAT" box | >80% reduction | [6] |

| Deletion of upstream element (-112 to -101) | 30-fold reduction | [7] |

| Duplication of upstream element | 3-fold increase | [7] |

| This compound Synthase Activity (Relative) | ||

| Inhibition by antisense nos RNA | 8 to 50-fold reduction | [19] |

| This compound Concentration | ||

| Grapevine crown gall tumors (this compound-positive) | 28 out of 85 opine-positive samples | [20] |

| Naturally occurring crown gall tumors | This compound was the most common opine found. | [9] |

Note: Specific values for the Michaelis-Menten constants (Km and Vmax) for this compound synthase and absolute quantitative measurements of this compound concentration in various transgenic tissues (e.g., in µg/g fresh weight) are not consistently reported in the reviewed literature.

Experimental Protocols

This section provides an overview of key experimental procedures for studying the this compound synthesis pathway.

Agrobacterium-mediated Transformation of Tobacco Leaf Discs

This protocol is a standard method for generating transgenic plants expressing the nos gene.

Materials:

-

Nicotiana tabacum (tobacco) plants

-

Agrobacterium tumefaciens strain carrying a binary vector with the nos gene and a selectable marker (e.g., kanamycin resistance)

-

MS (Murashige and Skoog) medium, including cocultivation and selection media

-

Antibiotics (e.g., kanamycin for plant selection, carbenicillin/cefotaxime to eliminate Agrobacterium)

-

Sterile filter paper, petri dishes, and surgical tools

Procedure:

-

Prepare Agrobacterium culture: Grow the Agrobacterium strain overnight in a suitable liquid medium with appropriate antibiotics.

-

Prepare leaf explants: Surface sterilize young, healthy tobacco leaves. Cut the leaves into small discs (explants).

-

Infection: Inoculate the leaf discs with the Agrobacterium culture for 5-10 minutes.

-

Co-cultivation: Blot the explants on sterile filter paper to remove excess bacteria and place them on cocultivation medium. Incubate in the dark for 2-3 days.

-

Selection and Regeneration: Transfer the leaf discs to a selection medium containing antibiotics to kill the Agrobacterium and a selective agent (e.g., kanamycin) to inhibit the growth of non-transformed plant cells.

-

Subculture: Subculture the developing calli and shoots onto fresh selection medium every 2-3 weeks.

-

Rooting: Transfer regenerated shoots to a rooting medium.

-

Acclimatization: Transfer rooted plantlets to soil and gradually acclimate them to greenhouse conditions.

Detection of this compound in Plant Tissues by Paper Electrophoresis

This method allows for the qualitative detection of this compound in extracts from transformed plant tissues.

Materials:

-

Transformed and wild-type plant tissue

-

Extraction buffer

-

High-voltage paper electrophoresis apparatus

-

Whatman 3MM paper

-

Phenanthrenequinone reagent

-

UV light source

Procedure:

-

Tissue Extraction: Homogenize plant tissue in an appropriate extraction buffer and centrifuge to clarify the extract.

-

Sample Application: Spot the supernatant onto the origin of the chromatography paper.

-

Electrophoresis: Wet the paper with electrophoresis buffer and perform electrophoresis at a high voltage (e.g., 1500-2000 V) for 1-2 hours.

-

Drying and Staining: Dry the paper and spray it with the phenanthrenequinone reagent.

-

Visualization: Observe the paper under UV light. This compound will appear as a fluorescent spot. A known this compound standard should be run in parallel for comparison.[21]

This compound Synthase Activity Assay (General Approach)

Principle: The activity of this compound synthase can be determined by measuring the rate of formation of this compound from its substrates, L-arginine and α-ketoglutarate, in the presence of the cofactor NADPH. The disappearance of NADPH can be monitored spectrophotometrically at 340 nm.

General Protocol Outline:

-

Enzyme Extraction: Homogenize transgenic plant tissue in a suitable extraction buffer to obtain a crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, L-arginine, α-ketoglutarate, and NADPH.

-

Initiate Reaction: Add the enzyme extract to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.

Conclusion

The this compound synthesis pathway in Agrobacterium-mediated plant transformation is a well-characterized system that serves as a paradigm for understanding plant-pathogen interactions and has been instrumental in the development of plant biotechnology. The synthesis of this compound by the transformed plant host and its subsequent catabolism by Agrobacterium is a testament to the sophisticated co-evolutionary relationship between these two organisms. While the qualitative aspects of this pathway are well-understood, further research is needed to provide a more complete quantitative picture of the enzyme kinetics and metabolic fluxes involved. The experimental protocols and regulatory models presented in this guide provide a solid foundation for researchers and professionals engaged in the study and application of this fascinating biological system.

References

- 1. Structural insights into aldosterone synthase substrate specificity and targeted inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mpipz.mpg.de [mpipz.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. Opine catabolism and conjugal transfer of the this compound Ti plasmid pTiC58 are coordinately regulated by a single repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 11. Identification of an essential upstream element in the this compound synthase promoter by stable and transient assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Quantitative Expression Analysis in Brassica napus by Northern Blot Analysis and Reverse Transcription-Quantitative PCR in a Complex Experimental Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound causes a conformational change in the NocR regulatory protein-nocR promoter complex of Agrobacterium tumefaciens Ti plasmid pTiT37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Historical account on gaining insights on the mechanism of crown gall tumorigenesis induced by Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Electrophoretic Detection and Confocal Microscopic Imaging of Tyrosine Nitrated Proteins in Plant Tissue | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. ojs.openagrar.de [ojs.openagrar.de]

- 21. researchgate.net [researchgate.net]

The Discovery and History of Nopaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopaline is a unique amino acid derivative classified as an opine. Opines are a class of low-molecular-weight compounds produced in plant crown gall tumors, which are induced by the pathogenic bacterium Agrobacterium tumefaciens. These compounds play a central role in the biology of Agrobacterium, serving as a specific source of carbon and nitrogen for the bacteria in the tumor environment. This "opine concept" describes a sophisticated form of parasitism where the bacterium genetically engineers its host plant to produce a specific nutrient that only it can efficiently metabolize.[1][2] this compound, specifically, is synthesized in plant cells through the enzymatic activity of this compound synthase (NOS), an enzyme encoded by a gene transferred from the bacterium's Tumor-inducing (Ti) plasmid into the plant genome.[3][4] This guide provides an in-depth technical overview of the discovery, history, and key molecular aspects of this compound.

Chemical Properties and Structure

This compound is chemically known as N²-(1,3-dicarboxypropyl)-L-arginine. It is formed by the reductive condensation of α-ketoglutarate and L-arginine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₂₀N₄O₆ |

| Molar Mass | 304.30 g/mol |

| IUPAC Name | (2R)-2-[[(1S)-1-Carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |

| CAS Number | 22350-70-5 |

The "Opine Concept" and the Role of the Ti Plasmid

The discovery of opines, including this compound and its counterpart octopine, was a landmark in understanding plant-bacterial interactions. Early research demonstrated that the type of opine produced in a crown gall tumor was determined by the specific strain of Agrobacterium tumefaciens that induced it.[1][2] Strains that induced tumors synthesizing this compound were also capable of catabolizing it, while those that induced octopine synthesis could utilize octopine.[1][2] This led to the formulation of the "opine concept," which posits that opines are a key factor in the ecological niche of A. tumefaciens.

The genetic basis for this phenomenon was traced to the large Ti (Tumor-inducing) plasmids harbored by pathogenic strains of Agrobacterium.[4][5] These plasmids are categorized based on the type of opine they specify, such as this compound-type and octopine-type Ti plasmids.[6] The Ti plasmid contains a segment of DNA, known as the T-DNA (transfer DNA), which is transferred and integrated into the host plant's genome during infection. The T-DNA carries the genes for opine synthesis, including the this compound synthase (nos) gene, as well as genes for auxin and cytokinin biosynthesis which lead to tumor formation.[7]

Crucially, the genes for opine catabolism are located on the non-transferred region of the Ti plasmid and are not integrated into the plant genome.[1] This ensures that only the Agrobacterium carrying the specific Ti plasmid can utilize the opines produced by the tumor it induced.

Biosynthesis of this compound in Planta

The synthesis of this compound in the transformed plant cell is a straightforward enzymatic reaction catalyzed by this compound synthase (NOS).

Caption: Biosynthesis of this compound in a transformed plant cell.

The nos gene, carried on the T-DNA, is expressed in the plant cell, leading to the production of the NOS enzyme.[3] This enzyme then utilizes the plant's metabolic precursors, L-arginine and α-ketoglutarate, along with the reducing equivalent NADH, to synthesize this compound.

Catabolism of this compound by Agrobacterium tumefaciens

This compound produced by the crown gall tumor is secreted into the surrounding environment where it is taken up and metabolized by Agrobacterium tumefaciens. The genes responsible for this compound catabolism (noc genes) are located on the Ti plasmid and are organized in an operon.[4]

The catabolism of this compound is initiated by the enzyme this compound oxidase, which breaks down this compound into L-arginine and α-ketoglutarate. These products can then enter the central metabolism of the bacterium.

Table 2: Kinetic Properties of this compound Oxidase

| Substrate | Km (mM) | Vmax ratio (this compound:Octopine) |

| This compound | 1.1 | 5 |

| Octopine | 1.1 | 1 |

| Data from Zanker et al. (1994)[5] |

The regulation of the noc operon is tightly controlled. The regulatory protein NocR, a member of the LysR family of transcriptional regulators, plays a key role.[8][9] In the absence of this compound, NocR represses the expression of the noc genes. When this compound is present, it binds to NocR, causing a conformational change that leads to the activation of transcription of the noc operon, allowing the bacterium to utilize this compound as a nutrient source.[8][10]

Caption: Regulation of the this compound catabolism (noc) operon in A. tumefaciens.

Experimental Protocols

Isolation and Detection of this compound from Crown Gall Tumors

A common method for the isolation and detection of this compound from plant tissues involves extraction followed by high-voltage paper electrophoresis.[11]

Materials:

-

Crown gall tumor tissue

-

95% Ethanol

-

Mortar and pestle

-

Centrifuge and tubes

-

High-voltage electrophoresis apparatus

-

Whatman 3MM paper or equivalent

-

Electrophoresis buffer (e.g., formic acid:acetic acid:water, pH 1.8)

-

Phenanthrenequinone reagent for staining

-

This compound standard

Procedure:

-

Excise and weigh the tumor tissue.

-

Homogenize the tissue in an equal weight of 95% ethanol using a mortar and pestle.

-

Centrifuge the homogenate to pellet the cell debris.

-

Collect the supernatant containing the soluble opines.

-

Spot the supernatant onto the electrophoresis paper alongside a this compound standard.

-

Perform electrophoresis at high voltage (e.g., 3000 V) for a duration sufficient to separate the compounds (e.g., 1-2 hours).

-

Dry the paper and stain with phenanthrenequinone reagent.

-

Visualize the guanidine-containing compounds, including this compound, under UV light. This compound will appear as a fluorescent spot that can be compared to the standard.[11]

This compound Synthase (NOS) Assay

The activity of this compound synthase can be assayed in extracts from transformed plant tissues. A common method involves monitoring the formation of this compound from its substrates.

Materials:

-

Transformed plant tissue expressing the nos gene

-

Extraction buffer (e.g., Tris-HCl buffer with stabilizing agents)

-

L-Arginine

-

α-Ketoglutarate

-

NADH

-

Spectrophotometer or HPLC system for detection of this compound

Procedure:

-

Homogenize the plant tissue in cold extraction buffer.

-

Centrifuge to obtain a crude protein extract.

-

Set up the reaction mixture containing the protein extract, L-arginine, α-ketoglutarate, and NADH.

-

Incubate the reaction at an optimal temperature (e.g., 25-30°C).

-

Stop the reaction at different time points.

-

Analyze the formation of this compound using a suitable detection method. This can be done by separating the reaction products by electrophoresis and staining as described above, or by more quantitative methods like HPLC.

Alternatively, reporter genes such as chloramphenicol acetyltransferase (CAT) or luciferase can be fused to the nos promoter to indirectly measure its activity by assaying the reporter enzyme's activity.[10][12]

Caption: A generalized workflow for the analysis of this compound from plant tissues.

Conclusion

The discovery of this compound and the elucidation of the "opine concept" have been fundamental to our understanding of plant-microbe interactions and have paved the way for the development of Agrobacterium-mediated plant transformation technologies. The intricate molecular mechanisms governing this compound synthesis in plants and its catabolism by bacteria represent a remarkable example of co-evolution. This technical guide provides a foundational understanding of the key principles and experimental approaches related to the study of this compound, which continues to be a subject of interest in the fields of plant pathology, molecular biology, and biotechnology.

References

- 1. Enhanced Agrobacterium-Mediated Transformation in Chinese Cabbage via Tenoxicam, Phytohormone Optimization, and Visual Reporters [mdpi.com]

- 2. Octopine and this compound metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bethsaida - Wikipedia [en.wikipedia.org]

- 4. A functional map of the this compound catabolism genes on the Ti plasmid of Agrobacterium tumefaciens C58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octopine and this compound oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. This compound causes a conformational change in the NocR regulatory protein-nocR promoter complex of Agrobacterium tumefaciens Ti plasmid pTiT37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Opine-regulated promoters and LysR-type regulators in the this compound (noc) and octopine (occ) catabolic regions of Ti plasmids of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NocR repressor-activator protein regulates expression of the nocB and nocR genes of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Identification of an essential upstream element in the this compound synthase promoter by stable and transient assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nopaline Synthase (NOS) Gene: Function and Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nopaline synthase (NOS) gene, originating from the Ti plasmid of Agrobacterium tumefaciens, represents a cornerstone in plant biotechnology and a fascinating subject of molecular regulation. Its constitutive yet inducible nature has made its promoter a workhorse for transgene expression in plants. This technical guide provides a comprehensive overview of the NOS gene's function, its intricate regulatory mechanisms, and detailed protocols for its study. The function of the NOS enzyme is to catalyze the synthesis of this compound, an opine that A. tumefaciens utilizes as a nutrient source. This guide delves into the molecular architecture of the nos promoter, dissecting the roles of core and upstream regulatory elements. Furthermore, it explores the signaling pathways, particularly those initiated by auxin and wounding, that modulate nos gene expression. Quantitative data on promoter activity and enzyme kinetics are presented in structured tables for clear comparison. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and application in drug development and other biotechnological endeavors.

Core Function of the this compound Synthase Gene

The primary function of the this compound synthase (NOS) gene is to encode the enzyme this compound synthase. This enzyme catalyzes the reductive condensation of α-ketoglutarate with L-arginine to produce N-α-(1,3-dicarboxypropyl)-L-arginine, commonly known as this compound. This reaction utilizes NADH or NADPH as a cofactor. The production of this compound occurs within the plant cells transformed with the T-DNA from the Agrobacterium tumefaciens Ti plasmid. This compound is an opine, a class of low-molecular-weight compounds that are catabolized by Agrobacterium as a source of carbon and nitrogen. Essentially, the bacterium genetically engineers the plant to produce a specific nutrient that only it can efficiently utilize, creating a favorable ecological niche.

Regulation of this compound Synthase Gene Expression

The expression of the nos gene is controlled by a sophisticated interplay of cis-acting regulatory elements within its promoter and the trans-acting factors that bind to them. While often described as a constitutive promoter, its activity is significantly influenced by developmental cues and environmental stimuli.

The nos Promoter Architecture

The nos promoter is a well-characterized plant promoter containing several key regulatory regions:

-

Core Promoter Elements: Like many eukaryotic promoters, the nos promoter contains a TATA box and a CCAAT box . The TATA box is crucial for the accurate initiation of transcription by RNA polymerase II. Deletion of the TATA box leads to a significant reduction in promoter activity. The CCAAT box, located upstream of the TATA box, is also essential for maximal promoter activity, and its deletion can reduce expression by over 80%.[1][2][3][4]

-

Upstream Regulatory Elements: Further upstream, several elements fine-tune the expression of the nos gene:

-

Octameric Repeat Element: A repeated octamer sequence has been identified as an essential upstream activator. Deletion of this element can lead to a 30-fold reduction in promoter strength.[5]

-

Z-DNA Forming Sequence: A potential Z-DNA forming sequence is located in the upstream region. Disruption of this element, along with the octameric repeat, can completely abolish promoter function.[5]

-

b element: This repeated element is crucial for promoter function in various plant organs.[6] Duplication of the b element has been shown to enhance promoter strength.[6]

-

Regulation by Phytohormones and Wounding

The nos promoter is responsive to several external stimuli, most notably auxin and wounding.

-

Auxin Induction: The plant hormone auxin enhances the expression of the nos gene. This induction is mediated by specific cis-acting elements within the promoter.

-

Wound Induction: Mechanical wounding of plant tissues leads to a significant increase in nos promoter activity.[7] This response is not organ-specific and has been observed in leaves, stems, and cotyledons.[7] The wound response can be further amplified by the presence of auxin.[7] A 10-base pair element (GCACATACGT), known as the Z element, located between -123 and -114, is essential for both the wound and auxin responses.

Quantitative Data on NOS Gene Expression and Enzyme Activity

This section summarizes the available quantitative data on the regulation of the nos promoter and the kinetic properties of the this compound synthase enzyme.

| Regulatory Element | Effect of Deletion on Promoter Activity | Reference |

| CCAAT box | >80% reduction | [1][2][3][4] |

| Upstream Region (-112 to -101) | ~30-fold reduction | [5] |

| Upstream Region (-119 to -101) | Complete abolishment | [5] |

| Inducer | Fold Induction of nos Promoter Activity | Reference |

| Wounding | 2 to 9-fold | |

| Wounding + Auxin | Enhanced induction compared to wounding alone | [7] |

| Kinetic Parameter | Value | Substrate | Reference |

| Km | ~1.1 mM | This compound (for this compound Oxidase) | |

| Km | ~1.1 mM | Octopine (for this compound Oxidase) | |

| Km | ~1.0 mM | Octopine (for Octopine Oxidase) |

Signaling Pathways and Regulatory Networks

The induction of the nos gene by auxin and wounding involves complex signaling cascades that converge on the regulation of transcription factors that interact with the nos promoter.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes to either activate or repress their transcription. While a direct interaction of a specific ARF with the nos promoter has not been definitively shown, the presence of auxin-responsive elements suggests its regulation through this pathway.

Wound Signaling Pathway

Wounding triggers a rapid signaling cascade involving both physical and chemical signals. These include changes in membrane potential, ion fluxes (e.g., Ca2+), and the production of reactive oxygen species (ROS). A key signaling molecule in the wound response is jasmonic acid (JA). Wounding leads to the synthesis of JA, which then activates a signaling pathway culminating in the activation of transcription factors that bind to wound-responsive elements in gene promoters. The nos promoter contains elements that are responsive to this pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and regulation of the this compound synthase gene.

This compound Synthase Activity Assay

This protocol describes a method for the detection and semi-quantification of this compound in plant tissue extracts.

Materials:

-

Plant tissue (e.g., leaf discs)

-

Extraction buffer (e.g., 0.5 M mannitol, 10 mM Tris-HCl pH 8.0)

-

Whatman 3MM chromatography paper

-

Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)

-

Phenanthrenequinone reagent (0.02% phenanthrenequinone in 95% ethanol)

-

Alkaline solution (10% NaOH in 60% ethanol)

-

This compound standard

-

High-voltage paper electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Extraction: Homogenize 100-200 mg of plant tissue in 200 µL of extraction buffer. Centrifuge at 12,000 x g for 5 minutes to pellet cell debris.

-

Sample Application: Spot 5-10 µL of the supernatant onto the origin of a Whatman 3MM paper. Also, spot a known amount of this compound standard.

-

Electrophoresis: Wet the paper with electrophoresis buffer and perform electrophoresis at high voltage (e.g., 400V) for 1-2 hours.

-

Drying: Air-dry the paper completely in a fume hood.

-

Staining:

-

Dip the dried paper evenly in the phenanthrenequinone reagent.

-

Allow the paper to air-dry for 10 minutes.

-

Dip the paper in the alkaline solution.

-

-

Visualization: Observe the paper under a long-wave UV lamp. This compound will appear as a bright, yellowish-green fluorescent spot.

-

Quantification (Semi-quantitative): Compare the intensity of the sample spot to that of the this compound standard.

Chloramphenicol Acetyltransferase (CAT) Reporter Gene Assay

This assay is commonly used to quantify the activity of the nos promoter when it is fused to the CAT reporter gene.

Materials:

-

Transfected plant protoplasts or transformed plant tissue

-

Extraction buffer (0.25 M Tris-HCl, pH 7.8)

-

[¹⁴C]Chloramphenicol

-

Acetyl Coenzyme A (Acetyl-CoA)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform:methanol, 95:5, v/v)

-

Scintillation counter or phosphorimager

Procedure:

-

Protein Extraction:

-

Harvest plant cells or grind tissue in liquid nitrogen.

-

Resuspend in 100-200 µL of cold extraction buffer.

-

Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at 37°C.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant containing the protein extract.

-

-

CAT Assay Reaction:

-

In a microfuge tube, mix:

-

50 µL of protein extract

-

10 µL of 4 mM Acetyl-CoA

-

10 µL of [¹⁴C]Chloramphenicol (e.g., 0.1 µCi)

-

65 µL of 0.25 M Tris-HCl, pH 7.8

-

-

Incubate at 37°C for 1-4 hours.

-

-

Extraction of Acetylated Chloramphenicol:

-

Add 500 µL of ethyl acetate to the reaction tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge for 2 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate phase to a new tube.

-

Evaporate the ethyl acetate to dryness in a vacuum centrifuge.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried sample in 15-20 µL of ethyl acetate.

-

Spot the entire sample onto a silica gel TLC plate.

-

Develop the chromatogram in a TLC tank containing the developing solvent until the solvent front is near the top of the plate.

-

Air-dry the TLC plate.

-

-

Analysis:

-

Expose the TLC plate to a phosphorimager screen or X-ray film to visualize the radioactive spots corresponding to unacetylated and acetylated chloramphenicol.

-

Quantify the radioactivity in each spot using a phosphorimager or by scraping the silica from the plate and counting in a scintillation counter.

-

Calculate the percentage of chloramphenicol that has been acetylated to determine the CAT activity.

-

Northern Blot Analysis for nos mRNA

This protocol is used to detect and quantify the levels of nos mRNA in plant tissues.

Materials:

-

Total RNA extracted from plant tissue

-

Formaldehyde

-

MOPS buffer

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

³²P-labeled DNA probe specific for the nos gene

-

Wash buffers (varying stringencies)

-

Phosphorimager or X-ray film

Procedure:

-

RNA Gel Electrophoresis:

-

Denature 10-20 µg of total RNA by heating in a formaldehyde-containing loading buffer.

-

Separate the RNA by size on a formaldehyde-agarose gel.

-

-

Blotting:

-

Transfer the RNA from the gel to a nylon membrane by capillary action or electroblotting.

-

-

Crosslinking:

-

Fix the RNA to the membrane by exposing it to UV radiation in a crosslinker.

-

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Add the ³²P-labeled nos DNA probe to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C or 65°C depending on the buffer).

-

-

Washing:

-

Wash the membrane with a series of buffers of increasing stringency to remove non-specifically bound probe.

-

-

Detection:

-

Expose the membrane to a phosphorimager screen or X-ray film to visualize the band corresponding to the nos mRNA.

-

The intensity of the band is proportional to the amount of nos mRNA in the sample.

-

DNase I Footprinting of the nos Promoter

This technique is used to identify the specific binding sites of nuclear proteins on the nos promoter.

Materials:

-

A DNA fragment containing the nos promoter, end-labeled with ³²P

-

Nuclear protein extract from plant cells

-

DNase I

-

DNase I digestion buffer

-

Stop solution (containing EDTA)

-

Polyacrylamide gel for sequencing

-

Autoradiography equipment

Procedure:

-

Probe Preparation: Prepare a DNA probe of the nos promoter region of interest, labeled at one end with ³²P.

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with the plant nuclear protein extract to allow protein-DNA complexes to form.

-

-

DNase I Digestion:

-

Add a limiting amount of DNase I to the binding reaction and incubate for a short period (e.g., 1 minute). The DNase I will randomly cut the DNA at sites not protected by bound proteins.

-

-

Reaction Termination: Stop the digestion by adding an excess of EDTA.

-

Analysis:

-

Denature the DNA fragments and separate them by size on a high-resolution polyacrylamide sequencing gel.

-

Run a parallel sequencing reaction (e.g., Maxam-Gilbert sequencing) of the same DNA fragment to serve as a size marker.

-

Visualize the DNA fragments by autoradiography.

-

The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments compared to a control reaction without the nuclear extract.

-

Conclusion

The this compound synthase gene and its promoter remain invaluable tools in plant science and biotechnology. A thorough understanding of its function and the intricate details of its regulation is crucial for its effective application. This technical guide has provided a detailed overview of the current knowledge on the NOS gene, from its core function in opine synthesis to the complex regulatory networks that control its expression. The provided quantitative data and detailed experimental protocols serve as a practical resource for researchers aiming to further unravel the biology of this important gene or to harness its potential in novel applications. The continued study of the nos gene will undoubtedly yield further insights into gene regulation in plants and pave the way for new advancements in crop improvement and the development of plant-based therapeutics.

References

- 1. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]

- 2. Khan Academy [khanacademy.org]

- 3. bvl.bund.de [bvl.bund.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Organ-specific and developmental regulation of the this compound synthase promoter in transgenic tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Induced Occurrence of Nopaline in Planta: A Technical Guide for Researchers

Abstract

Nopaline, an unusual amino acid derivative, is not an endogenous metabolite naturally produced by plants. Its presence in plant tissues is a definitive indicator of genetic transformation by the soil bacterium Agrobacterium tumefaciens. This bacterium transfers a segment of its tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant genome. The T-DNA carries the gene for this compound synthase (nos), which, once integrated into the host's genome, utilizes the plant's cellular machinery to synthesize this compound. This guide provides a comprehensive overview of the induced occurrence of this compound in plants, detailing the underlying molecular mechanisms, methodologies for its detection and quantification, and the associated signaling pathways.

Introduction: The Biological Basis of this compound Synthesis in Plants

The synthesis of this compound in plants is a direct consequence of crown gall disease, a neoplastic disease of dicotyledonous plants caused by Agrobacterium tumefaciens. The bacterium genetically engineers the plant cells for its own benefit. The T-DNA, upon integration into the plant genome, carries genes that lead to the production of phytohormones, causing tumorous growth, and opines, such as this compound.[1][2] this compound is a condensation product of α-ketoglutaric acid and arginine or ornithine, a reaction catalyzed by the enzyme this compound synthase.[3][4] Plants themselves cannot metabolize opines; instead, these compounds are catabolized by the Agrobacterium as a source of carbon and nitrogen.[3][4] The genes responsible for both the synthesis of this compound in the plant tumor and its catabolism by the bacterium are located on the Ti plasmid.[5][6][7]

The presence of this compound is therefore a widely used marker for successful plant cell transformation mediated by Agrobacterium.[8] While some early reports suggested the presence of opines like octopine in normal, uninfected plant tissues, these findings have not been consistently repeatable, and the consensus in the scientific community is that opines are exclusively found in crown gall tumors.[7][9]

Quantitative Data on this compound Occurrence

| Plant Species | Tissue Type | Agrobacterium Strain Type | Reported this compound Levels | Citation(s) |

| Nicotiana tabacum (Tobacco) | Crown Gall Tumor | This compound-type | High levels, but specific quantitative data varies. | [10][11] |

| Nicotiana glauca | Crown Gall Tumor | This compound-type | Weakly virulent, suggesting lower efficiency of transformation and potentially lower this compound levels compared to octopine strains. | [10][12] |

| Grapevine (Vitis vinifera) | Crown Gall Tumor | This compound-type A. vitis | Present in approximately 20-30% of naturally infected crown gall samples. | [13] |

| Various Dicotyledonous Plants | Crown Gall Tumor | This compound-type | Generally present in tumors induced by this compound-utilizing strains. | [2] |

Note: Quantitative values are often reported qualitatively (e.g., "high levels") or relative to a control in many studies. The amount of this compound can also be influenced by the developmental stage of the plant and the tumor.[14]

Experimental Protocols

Extraction of this compound from Plant Tissues

A common method for extracting opines from plant tissues involves a simple buffer extraction followed by clarification.

Materials:

-

Plant tissue (e.g., crown gall tumor, transformed callus)

-

Extraction buffer (e.g., sterile water, or a slightly acidic buffer)

-

Mortar and pestle or other homogenization equipment

-

Microcentrifuge tubes

-

Microcentrifuge

Protocol:

-

Weigh a small amount of fresh plant tissue (e.g., 100-200 mg).

-

Homogenize the tissue in a suitable volume of extraction buffer (e.g., 200-400 µL) using a mortar and pestle or a mechanical homogenizer.

-

Transfer the homogenate to a microcentrifuge tube.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the soluble opines. This extract can be used for subsequent detection and quantification assays.[15]

Detection and Quantification of this compound

This is a classic and widely used method for the separation and visualization of opines.

Materials:

-

Whatman 3MM chromatography paper

-

High-voltage electrophoresis apparatus

-

Electrophoresis buffer (e.g., formic acid/acetic acid/water, pH 1.8-3.5)

-

This compound standard

-

Phenanthrenequinone reagent (0.02% in ethanol)

-

Sodium hydroxide solution (10% in 60% ethanol)

-

UV transilluminator

Protocol:

-

Spot the plant extract and the this compound standard onto the chromatography paper.

-

Perform electrophoresis at a high voltage (e.g., 1500-2000 V) for a duration sufficient to separate the opines (e.g., 1-2 hours).[7][15]

-

Dry the paper completely after electrophoresis.

-

Dip the paper in the phenanthrenequinone reagent and allow it to air dry.

-

Observe the paper under UV light. Guanidine compounds like this compound will form fluorescent products.[8]

-

For a colorimetric variation, after phenanthrenequinone treatment, the paper can be dipped in the sodium hydroxide solution and heated, which results in the formation of a red-purple pigment for arginine-derived opines. This method is sensitive to approximately 1.25 µg of opine.[8]

A simpler, quantitative method can be performed in a microplate format.

Materials:

-

Plant extract

-

Ninhydrin reagent

-

Acidic reaction mixture

-

Microplate reader or spectrophotometer

Protocol: While a specific colorimetric assay for this compound is described in the context of paper electrophoresis, general amino acid quantification methods using reagents like ninhydrin can be adapted.[16][17] It is crucial to use a purified this compound standard to generate a standard curve for accurate quantification, as the color development can vary between different amino acids.

Signaling Pathways and Logical Relationships

Agrobacterium-Plant Signaling and T-DNA Transfer

The synthesis of this compound in a plant cell is the final step in a complex series of interactions between Agrobacterium and the host plant. This process is initiated by the recognition of plant-derived signals by the bacterium.

Caption: Signaling cascade for T-DNA transfer from Agrobacterium to a plant cell.

This compound Synthesis Pathway

Once the nos gene is expressed in the plant cell, the this compound synthase enzyme catalyzes the formation of this compound from common plant metabolites.

Caption: Enzymatic synthesis of this compound in transformed plant cells.

Experimental Workflow for this compound Detection

The following diagram illustrates a typical workflow for the detection and confirmation of this compound in plant tissues.

Caption: Workflow for the extraction and detection of this compound from plant tissues.

Conclusion

The presence of this compound in plant tissues is a direct and reliable indicator of genetic transformation by Agrobacterium tumefaciens. Understanding the molecular basis of its synthesis, the signaling pathways involved in the transformation process, and the methods for its detection are fundamental for researchers in plant biotechnology, molecular biology, and pathology. The protocols and diagrams presented in this guide offer a foundational resource for the study and utilization of this compound as a marker in plant science and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. genes.atspace.org [genes.atspace.org]

- 3. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]

- 5. Octopine and this compound synthesis and breakdown genetically controlled by a plasmid of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Octopine and this compound metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Detection of opines by colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection and quantitation of octopine in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octopine and this compound strains of Agrobacterium tumefaciens differ in virulence; molecular characterization of the virF locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genetic analysis of T-DNA transcripts in this compound crown galls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-type Ti plasmid of Agrobacterium encodes a VirF-like functional F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ojs.openagrar.de [ojs.openagrar.de]

- 14. Organ-specific and developmental regulation of the this compound synthase promoter in transgenic tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. prometheusprotocols.net [prometheusprotocols.net]

The Biological Significance of Nopaline for Agrobacterium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopaline, an opine synthesized by crown gall tumors induced by this compound-type Agrobacterium tumefaciens, plays a multifaceted role in the life cycle and virulence of this phytopathogen. Beyond serving as a specific carbon and nitrogen source, this compound acts as a key signaling molecule, orchestrating gene expression and facilitating the dissemination of the tumor-inducing (Ti) plasmid. This technical guide provides an in-depth exploration of the biological significance of this compound for Agrobacterium, detailing the molecular mechanisms of its catabolism, its role in intercellular communication, and its impact on plasmid conjugation. The guide includes summaries of quantitative data, detailed experimental methodologies for studying this compound's effects, and visual representations of the key signaling pathways.

This compound as a Nutrient Source: The "Opine Concept"

The "opine concept" posits that Agrobacterium genetically engineers its plant host to produce specific compounds, opines, which it can then exclusively utilize as a source of nutrients.[1] this compound, a derivative of arginine and α-ketoglutarate, is a prime example of this strategy. Strains of Agrobacterium that induce this compound-producing tumors carry the necessary genetic machinery on their Ti plasmid to catabolize this compound, giving them a competitive advantage in the tumor environment.[1][2]

This compound Catabolism (noc) Genes

The genes responsible for this compound catabolism, termed noc genes, are typically located on the Ti plasmid, although they have also been found on other plasmids or the bacterial chromosome in some strains.[3][4] These genes encode enzymes for the uptake and degradation of this compound. The core functions include a this compound permease for transport into the bacterial cell and a this compound oxidase, which catalyzes the breakdown of this compound.[3]

Table 1: Key Genes Involved in this compound Catabolism in Agrobacterium tumefaciens C58

| Gene/Locus | Function | Reference(s) |

| nocB | Periplasmic protein production (n1), induced by this compound | [3] |

| nocC | This compound oxidase production | [3] |

| nocA | Ornithine catabolism | [3] |

| NopU | This compound uptake | [3] |

This compound as a Signaling Molecule: Regulating Gene Expression

This compound's role extends beyond that of a simple nutrient; it is a crucial signaling molecule that triggers a cascade of gene expression changes in Agrobacterium.

The NocR Regulatory System

The expression of the noc genes is tightly regulated by the LysR-type transcriptional regulator, NocR.[5][6] In the absence of this compound, NocR binds to the promoter region of the noc operon and represses its own transcription.[5] When this compound is present, it binds to NocR, causing a conformational change in the NocR-DNA complex.[5][7] This conformational change alleviates repression and leads to the activation of the noc genes, allowing the bacterium to metabolize this compound.[5][7]

.dot

Caption: NocR-mediated regulation of the this compound catabolism operon.

Quorum Sensing and Ti Plasmid Conjugation

This compound, along with other opines like agrocinopines, acts as an intercellular signal to initiate quorum sensing, a cell-density-dependent gene regulation system.[8][9] This process is crucial for the conjugative transfer of the Ti plasmid to other Agrobacterium cells.[9][10]

The general model for opine-mediated quorum sensing involves the following steps:

-

Opine Perception: Specific opines, including this compound in some systems, are perceived by the bacterium.

-

Activation of TraR: This perception leads to the activation of the transcriptional regulator TraR.[10]

-

AHL Synthesis: Activated TraR induces the expression of traI, which encodes an N-acyl-homoserine lactone (AHL) synthase.[10]

-

Positive Feedback Loop: The synthesized AHL, an autoinducer, binds to and further activates TraR, creating a positive feedback loop that amplifies the quorum sensing signal.[10]

-

Induction of Conjugation Genes: The activated TraR-AHL complex then induces the expression of the tra and trb genes, which are necessary for Ti plasmid conjugation.[11]

.dot

Caption: this compound-induced quorum sensing and Ti plasmid conjugation.

Experimental Protocols

Investigating the biological significance of this compound in Agrobacterium involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Agrobacterium tumefaciens Growth Assay on this compound Minimal Media

This protocol is designed to assess the ability of Agrobacterium strains to utilize this compound as a sole carbon and/or nitrogen source.

Materials:

-

Agrobacterium tumefaciens strains (wild-type and mutant)

-

AT minimal medium[12]

-

This compound solution (sterile filtered)

-

Spectrophotometer

-

Sterile culture tubes or microplates

Procedure:

-

Prepare AT minimal medium without any carbon or nitrogen source.

-

Supplement the medium with a defined concentration of this compound (e.g., 2 mM) as the sole carbon and nitrogen source. As a control, prepare media with glucose and ammonium chloride, and a negative control with no added carbon or nitrogen.

-

Inoculate the media with overnight cultures of the Agrobacterium strains, washed and resuspended in sterile saline to an initial OD600 of 0.05.

-

Incubate the cultures at 28°C with shaking.

-

Measure the OD600 at regular intervals (e.g., every 4-6 hours) for 48-72 hours.

-

Plot the growth curves (OD600 vs. time) to determine the growth rate and final cell density.

.dot

Caption: Workflow for Agrobacterium growth assay on this compound.

Quantitative Real-Time PCR (qRT-PCR) for noc Gene Expression

This protocol quantifies the expression levels of this compound catabolism genes in response to this compound induction.

Materials:

-

Agrobacterium tumefaciens cultures grown to mid-log phase

-

This compound solution

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for noc genes and a housekeeping gene (e.g., 16S rRNA)

-

qPCR instrument

Procedure:

-

Grow Agrobacterium cultures to mid-log phase (OD600 ≈ 0.6).

-

Induce the cultures with a specific concentration of this compound (e.g., 1 mM) for a defined period (e.g., 4 hours). Include an uninduced control.

-

Harvest the cells by centrifugation and immediately proceed to RNA extraction using a suitable kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using a reverse transcription kit.

-

Perform qPCR using primers specific for the target noc genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the induced and uninduced samples.

Electrophoretic Mobility Shift Assay (EMSA) for NocR-DNA Binding

This assay is used to demonstrate the direct binding of the NocR protein to the promoter region of the noc operon.

Materials:

-

Purified NocR protein

-

DNA probe corresponding to the noc promoter region, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor DNA

-

This compound solution

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffer

-

Detection system for the labeled probe

Procedure:

-

Synthesize and label the DNA probe.

-

Set up binding reactions containing the labeled probe, purified NocR protein, and binding buffer. Include reactions with and without NocR, and with and without this compound. Also, include a reaction with a non-specific competitor to demonstrate binding specificity.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Load the samples onto a native polyacrylamide gel and perform electrophoresis at a low voltage in a cold room or with a cooling system.

-

Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using the appropriate detection system. A shift in the mobility of the probe in the presence of NocR indicates a protein-DNA complex.

DNase I Footprinting Assay for NocR Binding Site Identification

This technique is used to precisely map the binding site of NocR on the noc promoter DNA.

Materials:

-

DNA fragment corresponding to the noc promoter region, labeled at one end.

-

Purified NocR protein

-

DNase I

-

Binding buffer

-

Stop solution (containing EDTA)

-

Denaturing polyacrylamide sequencing gel

Procedure:

-

Prepare the end-labeled DNA probe.

-

Set up binding reactions with the labeled probe and varying concentrations of NocR protein. Include a control reaction without NocR.

-

Allow the binding to reach equilibrium.

-

Briefly treat the reactions with a low concentration of DNase I to randomly cleave the DNA.

-

Stop the reaction by adding a stop solution.

-

Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

-

Visualize the DNA fragments by autoradiography or other appropriate imaging methods. The region where NocR binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Conclusion

This compound is a key molecule in the intricate relationship between Agrobacterium tumefaciens and its plant host. Its significance extends far beyond its role as a simple nutrient, acting as a sophisticated signaling molecule that regulates gene expression and facilitates the propagation of virulence determinants. Understanding the multifaceted biological roles of this compound provides valuable insights into the molecular mechanisms of plant-pathogen interactions and can inform the development of novel strategies for disease control and the refinement of Agrobacterium-mediated plant transformation technologies. Further research focusing on quantitative analysis of these processes will undoubtedly uncover even more layers of complexity in this fascinating biological system.

References

- 1. Octopine and this compound metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A functional map of the this compound catabolism genes on the Ti plasmid of Agrobacterium tumefaciens C58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Various this compound catabolism genes located outside the Ti-plasmids in Agrobacterium tumefaciens strains | Semantic Scholar [semanticscholar.org]

- 5. This compound causes a conformational change in the NocR regulatory protein-nocR promoter complex of Agrobacterium tumefaciens Ti plasmid pTiT37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ti plasmid-encoded octopine and this compound catabolism in Agrobacterium: specificities of the LysR-type regulators OccR and NocR, and protein-induced DNA bending - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Co-dependent and Interdigitated: Dual Quorum Sensing Systems Regulate Conjugative Transfer of the Ti Plasmid and the At Megaplasmid in Agrobacterium tumefaciens 15955 [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The tra region of the this compound-type Ti plasmid is a chimera with elements related to the transfer systems of RSF1010, RP4, and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UNIT 3D.1 Laboratory Maintenance of Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]

Nopaline as a Carbon and Nitrogen Source: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopaline, a derivative of the amino acid arginine, is a member of the opine family of compounds. These molecules are synthesized in plant crown gall tumors, induced by the transfer of T-DNA from Agrobacterium tumefaciens. This guide provides an in-depth technical overview of the utilization of this compound as a sole carbon and nitrogen source by Agrobacterium tumefaciens, a process of significant interest in the fields of microbial metabolism, plant-pathogen interactions, and biotechnology. The catabolism of this compound is a highly specific and regulated process, encoded by genes located on the Ti (tumor-inducing) plasmid, which is also responsible for tumorigenesis. Understanding this metabolic pathway offers insights into microbial adaptation and can inform the development of novel antimicrobial strategies and biotechnological applications.

This compound Catabolism Pathway

The breakdown of this compound in Agrobacterium tumefaciens is an efficient process that provides the bacterium with essential nutrients in the unique environment of a crown gall tumor. The catabolic pathway is initiated by the transport of this compound into the bacterial cell, followed by its enzymatic degradation into central metabolic intermediates.

This compound Transport

This compound is actively transported into the Agrobacterium cell. While Ti plasmid-encoded genes are required for the catabolism of this compound, studies have shown that both octopine and this compound can be transported by an arginine transport system that is not encoded by the Ti plasmid.[1][2] This transport process is dependent on active cellular metabolism.[1][2] The transport of this compound can be competitively inhibited by the presence of arginine, octopine, and this compound itself.[1][2] The genes responsible for the specific, high-affinity transport of this compound are part of the noc (this compound catabolism) region on the Ti plasmid and their expression is inducible by this compound.[3]

Enzymatic Degradation

Once inside the cell, this compound is catabolized in a two-step process:

-

This compound Oxidase: The initial and key enzymatic step is the oxidative cleavage of this compound into L-arginine and α-ketoglutarate.[4][5] This reaction is catalyzed by the membrane-bound enzyme This compound oxidase .[4][5] This enzyme is encoded by the noc genes on the Ti plasmid.[6]

-

Metabolism of Arginine and α-Ketoglutarate: The resulting products, L-arginine and α-ketoglutarate, are then funneled into the central metabolism of the bacterium.

-

L-arginine is further degraded through pathways that can yield other amino acids, such as glutamate and proline, as well as ammonia, which can be assimilated as a nitrogen source.

-

α-ketoglutarate is a key intermediate in the citric acid cycle (TCA cycle) and serves as a direct source of carbon and energy.

-

The overall pathway provides the bacterium with a source of both carbon and nitrogen from a single molecule.

References

- 1. Transport of nonmetabolizable opines by Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport of nonmetabolizable opines by Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opine transport genes in the octopine (occ) and this compound (noc) catabolic regions in Ti plasmids of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octopine and this compound oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

The Genetic Underpinnings of Nopaline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic principles governing nopaline metabolism, primarily focusing on the well-characterized system in Agrobacterium tumefaciens. This compound, an opine produced in plant crown gall tumors, serves as a crucial nutrient source for the pathogenic bacterium, and understanding its metabolic pathway offers insights into bacterial pathogenesis, gene regulation, and potential targets for antimicrobial strategies. This document provides a comprehensive overview of the genes, enzymes, and regulatory networks involved, supplemented with experimental methodologies and quantitative data.

This compound Catabolism: The noc Operon

The genetic determinants for this compound catabolism in Agrobacterium tumefaciens are predominantly located on the Ti (tumor-inducing) plasmid.[1][2][3] These genes, collectively known as the noc genes, are organized into a functional operon that enables the bacterium to utilize this compound as a source of carbon and nitrogen.[1][2][3]

Gene Organization and Function

The noc operon encompasses a suite of genes essential for the uptake and degradation of this compound. Key genes within this operon and their respective functions are summarized in the table below.

| Gene | Function |

| nocA | Ornithine catabolism |

| nocB | Production of a periplasmic protein |

| nocC | This compound oxidase production |

| nocR | Positive regulation of the noc operon |

| accR | Repressor of agrocinopine catabolism and conjugal transfer |

The arrangement of these genes is critical for their coordinated expression. The noc genes are transcribed as a polycistronic message, ensuring that all the necessary proteins for this compound metabolism are synthesized in response to the presence of this compound.

Enzymology of this compound Degradation

The catabolism of this compound is initiated by the enzyme This compound oxidase , which catalyzes the oxidative cleavage of this compound into L-arginine and α-ketoglutarate. This enzyme is a key component of the metabolic pathway and has been a subject of biochemical characterization.

Quantitative Enzyme Kinetics

The following table summarizes the available kinetic parameters for this compound oxidase.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (relative ratio) |

| This compound Oxidase | This compound | 1.1 | 5 |

| This compound Oxidase | Octopine | 1.1 | 1 |

Source:[1]

The similar K_m_ values for both this compound and octopine suggest that the enzyme has a comparable affinity for both substrates. However, the higher V_max_ for this compound indicates that it is the preferred substrate for this enzyme.

Regulation of this compound Metabolism

The expression of the noc operon is tightly regulated to ensure that the genes for this compound catabolism are only expressed when this compound is available. This regulation is primarily mediated by the LysR-type transcriptional regulator, NocR .

In the presence of this compound, NocR binds to the promoter region of the noc operon and activates transcription. This positive regulatory mechanism allows A. tumefaciens to efficiently respond to the availability of its specific nutrient source.

Experimental Protocols

This section details the key experimental methodologies that have been instrumental in elucidating the genetic basis of this compound metabolism.

Tn5 Transposon Mutagenesis

Objective: To identify genes involved in this compound catabolism by creating random insertional mutations.

Methodology:

-

Vector Introduction: A suicide plasmid vector carrying the Tn5 transposon is introduced into Agrobacterium tumefaciens via conjugation.

-

Selection of Mutants: Transconjugants are selected on a medium containing an antibiotic for which the Tn5 transposon confers resistance.

-

Screening for this compound Catabolism Defective Mutants: The selected mutants are then screened for their inability to grow on a minimal medium with this compound as the sole carbon and nitrogen source.

-

Gene Identification: The genomic DNA of the mutants unable to catabolize this compound is isolated. The DNA flanking the Tn5 insertion site is then cloned and sequenced to identify the disrupted gene.

Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To demonstrate the binding of the NocR regulatory protein to the promoter region of the noc operon.

Methodology:

-

Probe Preparation: A DNA fragment corresponding to the promoter region of the noc operon is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Protein-DNA Binding Reaction: The labeled DNA probe is incubated with purified NocR protein in a binding buffer.

-

Electrophoresis: The reaction mixture is subjected to non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The positions of the DNA probe are visualized by autoradiography or fluorescence imaging. A "retarded" band, migrating slower than the free probe, indicates the formation of a DNA-protein complex.

This compound Uptake Assay

Objective: To measure the transport of this compound into Agrobacterium tumefaciens.

Methodology:

-

Cell Culture: Agrobacterium tumefaciens cells are grown to mid-log phase in a suitable medium.

-

Induction: The cells are then incubated with this compound to induce the expression of the this compound uptake system.

-

Uptake Measurement: Radiolabeled this compound (e.g., [³H]this compound) is added to the cell suspension. At various time points, aliquots are removed, and the cells are rapidly filtered and washed to remove extracellular this compound.

-

Quantification: The amount of radioactivity retained by the cells is measured using a scintillation counter to determine the rate of this compound uptake.

Visualizing Genetic Organization and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate the key genetic structures and regulatory circuits involved in this compound metabolism.

Caption: Organization of the this compound catabolism (noc) operon.

Caption: Regulatory pathway of the noc operon by NocR.

References